6-Chloro-4-hydroxyquinolin-2(1H)-one

Antibacterial MIC Quinolone SAR

Select 6-Chloro-4-hydroxyquinolin-2(1H)-one for your medicinal chemistry or dye chemistry program because probabilistic interchange with other 4‑hydroxy‑2‑quinolone analogs fails on both performance and cost grounds. This 6‑chloro derivative delivers a 2‑fold lower MIC against S. aureus versus the 6‑fluoro analog, enabling wider therapeutic windows. Its elevated LogP of 2.8 (vs. 1.9 for the unsubstituted parent) enhances blood‑brain barrier penetration for CNS targets. Synthesis campaigns benefit from a 68% isolated yield in the PPA cyclocondensation step, surpassing 6‑fluoro (65%) and 6‑bromo (52%) analogs and directly lowering cost‑per‑compound. For colorant applications, azo dyes from this scaffold exhibit a 29% higher molar extinction coefficient, reducing dye loading and environmental impact. Secure your supply today.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 1677-36-7
Cat. No. B167825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxyquinolin-2(1H)-one
CAS1677-36-7
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C=C(N2)O
InChIInChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
InChIKeyXLRWZGHILAGXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1677-36-7): Core Properties and Chemical Identity for Procurement Evaluation


6-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1677-36-7) is a chlorinated heterocyclic compound belonging to the 4-hydroxy-2-quinolone scaffold [1]. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.60 g/mol [2]. The presence of a chlorine atom at the 6-position and a hydroxyl group at the 4-position confers distinct electronic and steric properties that differentiate it from non-halogenated or alternative halogen-substituted analogs [1][3].

6-Chloro-4-hydroxyquinolin-2(1H)-one: Why Halogen Identity and Position Critically Determine Reactivity and Biological Profile


Substitution pattern on the 4-hydroxyquinolin-2(1H)-one scaffold profoundly influences both physicochemical properties and biological activity, making generic interchange between analogs scientifically unsound [1]. The 6-chloro derivative exhibits a distinct lipophilicity profile (LogP ~2.8) compared to the unsubstituted parent (LogP ~1.9) and the 6-fluoro analog (LogP ~2.2), which directly impacts membrane permeability and target engagement . Furthermore, the electron-withdrawing chloro group alters the pKa of the 4-hydroxy moiety (predicted 4.50) relative to unsubstituted or alkyl-substituted variants, affecting ionization state under physiological conditions . These physicochemical divergences translate into quantifiable differences in antimicrobial potency and synthetic utility, as detailed in the evidence below.

6-Chloro-4-hydroxyquinolin-2(1H)-one: Quantitative Differentiation Against Key Analogs in Antimicrobial and Synthetic Utility


Antibacterial Activity: 6-Chloro Derivative Exhibits 2-fold Lower MIC Than 6-Fluoro Analog Against Gram-Positive Pathogens

In a direct head-to-head comparison, 6-chloro-4-hydroxyquinolin-2(1H)-one demonstrates superior antibacterial potency relative to its 6-fluoro analog. The minimal inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 25923) for the 6-chloro compound is 8 µg/mL, whereas the 6-fluoro derivative requires 16 µg/mL to achieve the same inhibition [1]. This 2-fold improvement in potency is attributed to the larger van der Waals radius and higher polarizability of chlorine, which enhances hydrophobic interactions with the bacterial target [2].

Antibacterial MIC Quinolone SAR

Lipophilicity: 6-Chloro Substitution Increases LogP by ~0.9 Units Versus Unsubstituted Scaffold, Enhancing Membrane Permeability

The introduction of a chlorine atom at the 6-position significantly elevates lipophilicity compared to the unsubstituted 4-hydroxyquinolin-2(1H)-one parent scaffold. Experimental LogP measurements using RP-HPLC reveal a value of 2.8 for the 6-chloro derivative, whereas the unsubstituted parent exhibits a LogP of 1.9 [1]. This increase in lipophilicity is consistent with the Hansch π constant for chlorine (+0.71) and is expected to improve passive membrane diffusion and blood-brain barrier penetration potential [2].

Lipophilicity LogP Physicochemical Properties

Synthetic Yield: Polyphosphoric Acid Cyclocondensation of 6-Chloro Derivative Proceeds with 68% Yield, Comparable to 6-Fluoro (65%) but Superior to 6-Bromo (52%)

In a standardized polyphosphoric acid (PPA)-mediated cyclocondensation protocol, 6-chloro-4-hydroxyquinolin-2(1H)-one is obtained in 68% isolated yield from N,N'-di(4-chlorophenyl) malonamide [1]. Under identical reaction conditions, the 6-fluoro analog affords a 65% yield, while the 6-bromo derivative yields only 52% [1][2]. The marginally higher yield of the chloro compound relative to the fluoro analog, and its substantial advantage over the bromo derivative, reflects an optimal balance of halogen electronegativity and leaving-group propensity during the cyclization step .

Synthetic Methodology Cyclocondensation Process Chemistry

Antifungal Activity: 6-Chloro Derivative Shows 1.8-fold Larger Inhibition Zone Than 5,7-Dichloro Analog Against Candida albicans

In a well-diffusion antifungal assay, 6-chloro-4-hydroxyquinolin-2(1H)-one produced an inhibition zone of 18 mm against Candida albicans (ATCC 10231) at a concentration of 200 µg/mL [1]. By contrast, the 5,7-dichloro analog under identical conditions yielded only a 10 mm zone of inhibition [1]. The 1.8-fold larger inhibition zone for the mono-chloro derivative suggests that over-halogenation at the 5- and 7-positions may sterically hinder target binding or reduce aqueous solubility, diminishing antifungal efficacy [2].

Antifungal Inhibition Zone Structure-Activity Relationship

Azo Dye Coupling Efficiency: 6-Chloro Scaffold Enables Higher Molar Extinction Coefficient Than Unsubstituted Parent in Hydrazone Tautomer

When employed as a coupling component for disperse azo dyes, 6-chloro-4-hydroxyquinolin-2(1H)-one yields products with a molar extinction coefficient (ε) of 28,500 M⁻¹cm⁻¹ at λmax 445 nm in DMSO, compared to 22,100 M⁻¹cm⁻¹ for dyes derived from the unsubstituted parent scaffold [1]. This 29% enhancement in absorptivity is attributed to the electron-withdrawing chloro substituent, which stabilizes the hydrazone tautomer and extends conjugation [2]. The higher ε value translates to more intense coloration at equivalent dye concentrations.

Azo Dyes Solvatochromism Spectroscopic Properties

Scope of Direct Head-to-Head Quantitative Comparison Data: Currently Limited

While class-level inference from 4-hydroxyquinolin-2(1H)-one SAR studies strongly supports the unique profile of the 6-chloro derivative [1], direct, side-by-side quantitative comparisons against all possible analogs remain sparse in the published literature. The evidence presented above represents the most robust, comparator-based data currently available. For certain properties (e.g., in vivo pharmacokinetics, selectivity panels), direct comparative data for the 6-chloro compound versus close analogs are not yet reported, limiting the strength of differentiation claims in those domains [2].

Data Availability Comparative Pharmacology Research Gaps

6-Chloro-4-hydroxyquinolin-2(1H)-one: High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Antibacterial Lead Optimization Requiring Enhanced Gram-Positive Potency

Based on its 2-fold lower MIC against S. aureus relative to the 6-fluoro analog [1], 6-chloro-4-hydroxyquinolin-2(1H)-one is the preferred starting scaffold for medicinal chemistry programs targeting Gram-positive pathogens. Its superior potency at lower concentrations reduces the risk of off-target toxicity and allows for a wider therapeutic window during lead optimization.

Central Nervous System (CNS) Drug Discovery Demanding Improved Blood-Brain Barrier Penetration

The elevated LogP of 2.8 for the 6-chloro derivative, compared to 1.9 for the unsubstituted parent [2], suggests a significant advantage for CNS-targeted programs. Higher lipophilicity correlates with enhanced passive diffusion across the blood-brain barrier, making this compound a more suitable candidate for neurological or psychiatric indications where brain exposure is critical.

Cost-Efficient Parallel Library Synthesis

With a 68% isolated yield in the key PPA cyclocondensation step—surpassing both the 6-fluoro (65%) and 6-bromo (52%) analogs [3]—the 6-chloro derivative offers the most economical entry point for generating diverse 4-hydroxyquinolin-2(1H)-one libraries. This yield advantage directly reduces the cost per compound in high-throughput synthesis campaigns.

High-Color-Strength Disperse Dye Formulation

For textile and analytical applications requiring intense coloration with minimal dye loading, the 6-chloro scaffold enables azo dyes with a molar extinction coefficient 29% higher than those derived from the unsubstituted parent [4]. This property translates to reduced raw material usage and lower environmental impact in dyeing processes.

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